molecular formula C15H11ClN2O2 B161289 Norclobazam CAS No. 22316-55-8

Norclobazam

Cat. No.: B161289
CAS No.: 22316-55-8
M. Wt: 286.71 g/mol
InChI Key: RRTVVRIFVKKTJK-UHFFFAOYSA-N
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Description

Nor-clobazam: is a metabolite of clobazam, a 1,5-benzodiazepine derivative. Clobazam is primarily used as an anticonvulsant and anxiolytic medication.

Mechanism of Action

Target of Action

Norclobazam, also known as N-Desmethylclobazam, is a major active metabolite of the antiepileptic drug Clobazam . The primary target of this compound is the GABA A receptor in the brain . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .

Mode of Action

This compound exerts its effects by binding to the α2 subunit of the GABA A receptor . This binding enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory signal . This ultimately results in the hyperpolarization of the neuron, which increases the action potential threshold, thereby reducing the frequency of action potentials .

Biochemical Pathways

The action of this compound primarily affects the GABAergic neurotransmission pathway . By potentiating the effect of GABA, this compound increases inhibitory neurotransmission, which can help to control excessive neuronal activity, such as that seen in seizures .

Pharmacokinetics

This compound is the active metabolite of Clobazam, and its pharmacokinetics have been studied in comparison with Clobazam . The metabolism of Clobazam to this compound primarily involves the enzyme CYP3A4 , and to a lesser extent CYP2C19 and CYP2B6 . Genetic variation in CYP2C19 can affect this compound metabolism, impacting both treatment outcome and experience of side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By enhancing inhibitory neurotransmission, this compound can help to control the excessive neuronal activity that is characteristic of conditions like epilepsy .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For example, other drugs that are metabolized by the same enzymes (CYP3A4, CYP2C19, and CYP2B6) could potentially interact with this compound, affecting its metabolism and thereby its efficacy and side effect profile . Therefore, the patient’s medication regimen should be carefully considered when this compound is prescribed.

Properties

IUPAC Name

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176859
Record name N-Desmethylclobazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22316-55-8
Record name Desmethylclobazam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22316-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylclobazam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norclobazam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-Desmethylclobazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Desmethylclobazam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name norclobazam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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